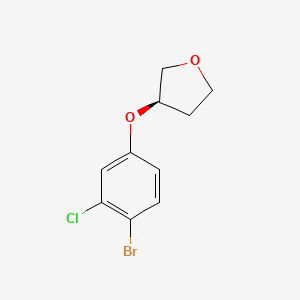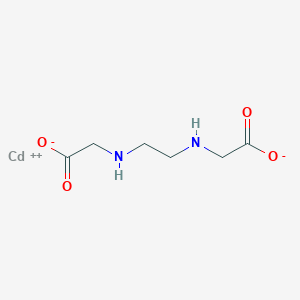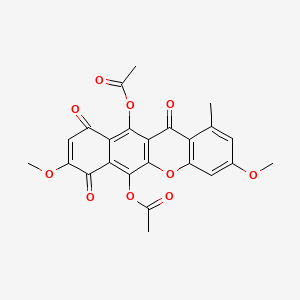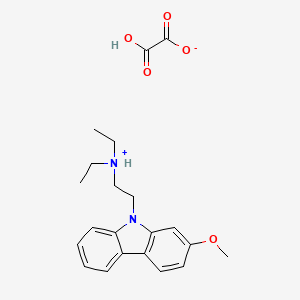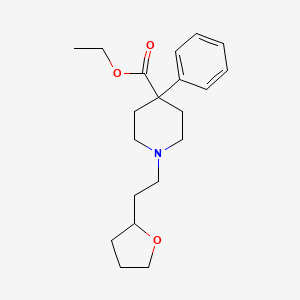
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isonipecotic Acid Derivative: The starting material, isonipecotic acid, is reacted with ethyl chloroformate to form the ethyl ester derivative.
Introduction of the Phenyl Group: The ethyl ester derivative is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenyl group.
Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of the intermediate product with tetrahydrofuran in the presence of a strong base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- Ethyl 4-phenylisonipecotate
- Ethyl 4-phenylpiperidine-4-carboxylate
- Norpethidine
Uniqueness
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester stands out due to its unique combination of a phenyl group, a tetrahydrofuran ring, and an isonipecotic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
3542-75-4 |
|---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3 |
InChI 键 |
DVPQIMAQRDKTQT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


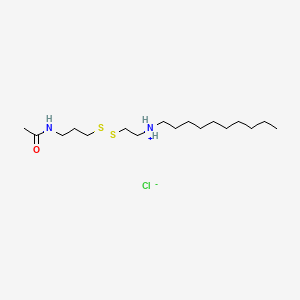

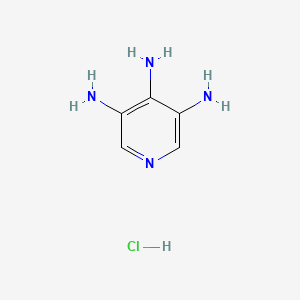


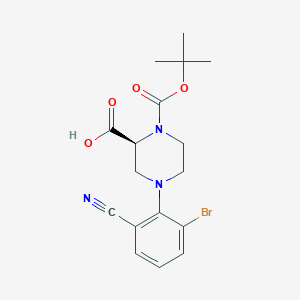

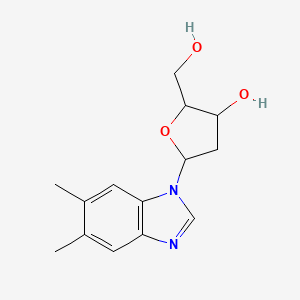
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

